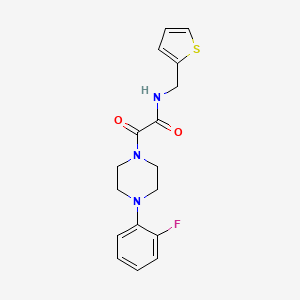2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
CAS No.: 941894-30-0
Cat. No.: VC6626145
Molecular Formula: C17H18FN3O2S
Molecular Weight: 347.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941894-30-0 |
|---|---|
| Molecular Formula | C17H18FN3O2S |
| Molecular Weight | 347.41 |
| IUPAC Name | 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H18FN3O2S/c18-14-5-1-2-6-15(14)20-7-9-21(10-8-20)17(23)16(22)19-12-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22) |
| Standard InChI Key | PGTYPHGHFIPEAG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The molecular formula of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is C₁₇H₁₈FN₃O₂S, with a molecular weight of 347.4 g/mol . The structure integrates three critical subunits:
-
A piperazine ring substituted at the 4-position with a 2-fluorophenyl group
-
A 2-oxoacetamide backbone
-
An N-(thiophen-2-ylmethyl) side chain
This combination creates a conformationally flexible molecule capable of interacting with multiple biological targets, particularly neurotransmitter receptors .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈FN₃O₂S | |
| Molecular Weight | 347.4 g/mol | |
| XLogP3-AA (Predicted) | 2.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically follows a three-step sequence:
-
Piperazine Functionalization: Reacting 1-(2-fluorophenyl)piperazine with chloroacetyl chloride under Schotten-Baumann conditions yields 2-chloro-N-(4-(2-fluorophenyl)piperazin-1-yl)acetamide.
-
Nucleophilic Substitution: The chloride intermediate undergoes displacement with thiophen-2-ylmethanamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–18 hours.
-
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Reaction yields typically range from 45–62%, with purity >95% confirmed by HPLC.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | 0–5°C | 2 hr | 78% |
| 2 | Thiophen-2-ylmethanamine | 70°C | 16 hr | 58% |
Pharmacological Profile
Putative Mechanisms of Action
Though direct target studies are lacking, structural analogs suggest dual activity:
-
Serotonin 5-HT₁A Receptor Partial Agonism: The 2-fluorophenyl-piperazine moiety mimics buspirone's pharmacophore, potentially conferring anxiolytic properties.
-
Dopamine D₂/D₃ Receptor Antagonism: The thiophene-methyl group may facilitate interactions with dopaminergic pathways, as seen in atypical antipsychotics.
In silico docking studies predict moderate binding affinity (Kᵢ ≈ 120 nM for 5-HT₁A) but require experimental validation .
Comparative Pharmacokinetics
While ADME data remain unpublished, related piperazine-acetamides exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume